Erucato de etilo

Descripción general

Descripción

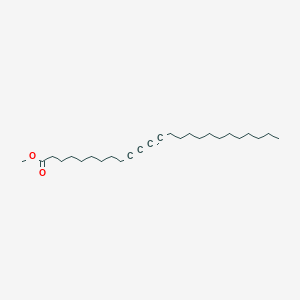

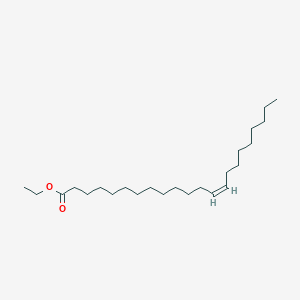

Ethyl erucate is a compound that can be synthesized through the reaction of erucic acid with ethanol. The process involves the use of concentrated sulfuric acid and is carried out in a microscale organic laboratory setting. The resulting product is then isolated using column chromatography. The structure of ethyl erucate is confirmed through infrared spectroscopy (IR) and proton nuclear magnetic resonance (^1H-NMR) .

Synthesis Analysis

The synthesis of ethyl erucate is a straightforward process that can be performed on a microscale, which is advantageous for quick and convenient production. This method is particularly useful for the synthesis of unsaturated fatty acids like ethyl erucate. The reaction between erucic acid and ethanol in the presence of a strong acid catalyst leads to the formation of the desired ester .

Molecular Structure Analysis

The molecular structure of ethyl erucate is identified using IR and ^1H-NMR techniques. These methods are essential for confirming the chemical structure of synthesized compounds. The IR spectrum would typically show characteristic ester functional group absorptions, while the ^1H-NMR spectrum would provide detailed information about the hydrogen atoms in the molecule, including the presence of unsaturation .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of ethyl erucate, they do provide insight into the reactivity of similar molecules. Ethylene, for example, can undergo polymerization reactions under high pressure to form polyethylene, which suggests that ethyl erucate, containing an ethylene moiety, may also participate in various chemical reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl erucate are not explicitly detailed in the provided papers. However, as an ester of a long-chain fatty acid, it can be inferred that ethyl erucate would exhibit properties typical of such compounds, including a certain degree of hydrophobicity and a relatively high boiling point compared to short-chain esters. The presence of a double bond in the erucic acid moiety may also affect the compound's reactivity and physical properties .

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

El erucato de etilo se ha estudiado por sus posibles funciones farmacológicas debido a sus propiedades como un ácido graso monoinsaturado omega-9 . Ha mostrado promesa en estudios preclínicos para:

- Mejorar la Lipidosis Miocárdica: Reducir la acumulación de grasa en el músculo cardíaco, lo cual es significativo para la salud del corazón .

- Tratar la Esteatosis Hepática: Abordar la acumulación de grasa en el hígado, una condición que puede llevar a enfermedades hepáticas .

- Mejorar la Función Cognitiva: Mejorar la memoria y beneficiar potencialmente afecciones como la enfermedad de Huntington .

- Propiedades Antiinflamatorias y Antioxidantes: Ofrecer beneficios en la reducción de la inflamación y la protección contra el estrés oxidativo .

Aplicaciones industriales

Debido a su hidrofobicidad y propiedades lubricantes, el this compound se utiliza en la producción de productos químicos finos . Sus aplicaciones incluyen:

- Estabilizadores: Utilizado en las industrias alimentaria, farmacéutica y de plásticos para mejorar la estabilidad .

Suplementos nutricionales

El this compound se utiliza como suplemento nutricional para condiciones médicas específicas como:

Biotecnología agrícola

La ingeniería metabólica en cultivos oleaginosos tiene como objetivo aumentar los niveles de ácido erúcico para:

Safety and Hazards

Mecanismo De Acción

Ethyl erucate, also known as erucic acid ethyl ester, is a chemical compound with the molecular formula C24H46O2 . It is a pale yellow oily liquid that is insoluble in water but soluble in ethanol . This compound is derived from the esterification of erucic acid and ethanol .

Mode of Action

It is known that it is a product of the esterification of erucic acid and ethanol . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that it is a product of the esterification of erucic acid and ethanol . The downstream effects of this process on various biochemical pathways require further investigation.

Action Environment

It is recommended to store ethyl erucate in a cool and dark place, under inert gas, and away from heat sources . This suggests that temperature, light, and oxygen levels may affect the stability of this compound.

Análisis Bioquímico

Biochemical Properties

It is known that it is a long-chain alcohol that acts as an inhibitor of fatty acid oxidation . The exact enzymes, proteins, and other biomolecules that Ethyl erucate interacts with are not yet fully identified.

Cellular Effects

It is known that the greatest deposition of erucic acid, from which Ethyl erucate is derived, occurs in the adrenals, with decreasing amounts found in the plasma, heart, spleen, kidney, liver, erythrocyte, testis, and brain

Molecular Mechanism

It is known that it is involved in the alkoxycarbonylation of unsaturated substrates of plant origin . This process involves the use of palladium catalysts and has been shown to be a route to synthesize ester products .

Temporal Effects in Laboratory Settings

It is known that Ethyl erucate is a stable compound and can be stored at room temperature, preferably in a cool and dark place .

Dosage Effects in Animal Models

It is known that the effects of diets containing Ethyl erucate on the tissue fatty acids of rats have been investigated

Metabolic Pathways

It is known that Ethyl erucate is a long-chain alcohol that acts as an inhibitor of fatty acid oxidation

Transport and Distribution

It is known that Ethyl erucate is a lipophilic compound, suggesting that it may interact with lipid bilayers and other hydrophobic structures within cells .

Subcellular Localization

Given its lipophilic nature, it may be localized to lipid-rich areas of the cell

Propiedades

IUPAC Name |

ethyl (Z)-docos-13-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h11-12H,3-10,13-23H2,1-2H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZQLUSOXHIVKL-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317743 | |

| Record name | Ethyl erucate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37910-77-3 | |

| Record name | Ethyl erucate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37910-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl erucate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl erucate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (Z)-docos-13-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ERUCATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5A8YB1V2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

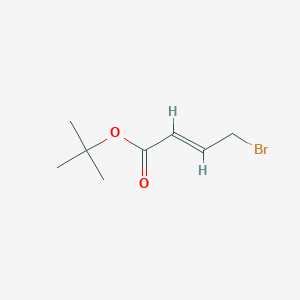

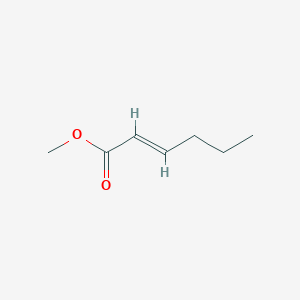

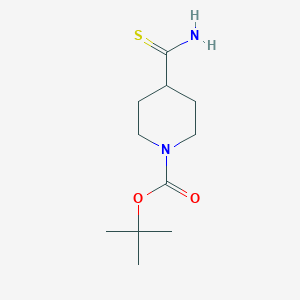

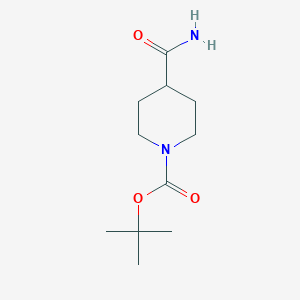

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the impact of dietary ethyl erucate on lipid profiles?

A: Studies on rats fed an erucic acid-enriched diet, specifically containing 10% ethyl erucate, revealed significant changes in myocardial lipid profiles []. While phospholipid composition remained relatively stable, likely due to their crucial role in cell and mitochondrial membranes, there was a marked increase in free fatty acids and triglycerides []. Additionally, the fatty acid composition within triglycerides, free fatty acids, and diglycerides showed notable alterations compared to rats on a standard diet [].

Q2: Can ethyl erucate be synthesized in a laboratory setting?

A: Yes, ethyl erucate can be synthesized through a microscale reaction of erucic acid with ethanol using concentrated sulfuric acid as a catalyst []. This method offers a rapid and convenient approach for synthesizing unsaturated fatty acids in a laboratory environment []. Following synthesis, ethyl erucate can be effectively isolated and purified using column chromatography [].

Q3: How can ethyl erucate be used in the production of long-chain monomers and polymers?

A: Ethyl erucate serves as a valuable precursor for synthesizing long-chain dicarboxylic acid monomers like diethyl 1,23-tricosanedioate through isomerizing alkoxycarbonylation []. These monomers can then be used to create polyesters with desirable thermal properties []. For example, polyesters derived from 1,23-tricosanedioic acid and shorter-chain diols exhibit high melting points due to the presence of crystallizable long-chain methylene segments originating from the ethyl erucate-derived dicarboxylic acid component [].

Q4: What is the role of ethyl erucate in the synthesis of nervonic acid?

A: Ethyl erucate is a significant component of Acer truncatum Bunge seed oil, which serves as a source for nervonic acid production []. After converting the seed oil into fatty acid ethyl esters, a combination of molecular distillation and urea-inclusion methods is employed to separate and purify nervonic acid ethyl ester [].

Q5: Can ethyl erucate be utilized in drug delivery systems?

A: Yes, ethyl erucate, specifically sucrose ethyl erucate, shows promise in pharmaceutical applications, particularly in the development of thermosensitive hydrogels for controlled drug release []. It acts as a component of the oil phase in a water-in-oil nanodispersion system, encapsulating hydrophilic medications []. This approach offers improved drug stability and bioavailability [].

Q6: What are the potential applications of epoxidized ethyl erucate?

A: Epoxidation of ethyl erucate, achieved using aqueous hydrogen peroxide with a molybdenum oxide–tributyltin chloride on charcoal catalyst, yields epoxidized ethyl erucate []. This compound can be further utilized in various industrial applications, including plasticizers, stabilizers, and intermediates in the production of polymers and other chemicals.

Q7: Are there any known negative impacts of erucic acid on animal development?

A: Research indicates that diets rich in erucic acid, particularly those containing high levels of ethyl erucate, can negatively impact growth in rats []. Studies comparing different rapeseed oil varieties, with varying erucic acid content, showed an inverse correlation between erucic acid levels and weight gain in rats, suggesting that erucic acid is responsible for the growth-retarding effect observed [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid](/img/structure/B153384.png)